2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features an isoindoline core with methoxy and aminophenyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 2,3-dimethoxybenzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under reductive conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.
2-(4-Amino-3-methylphenyl)benzothiazole: Exhibits selective antitumor activity and is used in preclinical studies.
Uniqueness
2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct electronic properties and reactivity compared to benzothiazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
2-(4-aminophenyl)-5,6-dimethoxy-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-10-9-18(12-5-3-11(17)4-6-12)16(19)13(10)8-15(14)21-2/h3-8H,9,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDBCYVNEJCLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80771347 |
Source
|
Record name | 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80771347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143503-02-0 |
Source
|
Record name | 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80771347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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